molecular formula C11H19N B1519430 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine CAS No. 22441-56-1

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine

Cat. No. B1519430
CAS RN: 22441-56-1
M. Wt: 165.27 g/mol
InChI Key: IXTJHTQVQAKARN-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine, or BHMA, is an organic compound belonging to the class of bicyclic amines. It is a chiral molecule, meaning it has two different stereoisomers, and is classified as a secondary amine. BHMA is a useful building block for organic synthesis and has been used in the synthesis of a variety of compounds, including natural products, pharmaceuticals, and agrochemicals. In addition, BHMA has been found to have interesting biological properties, making it a promising target for further research.

Scientific Research Applications

Organic Synthesis

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine: is a valuable compound in organic synthesis, particularly in the synthesis of framework N-[(oxiran-2-yl)methyl]sulfonamides . These compounds have potential applications in the development of new pharmaceuticals and agrochemicals due to their structural complexity and functional diversity.

Material Science

In material science, this compound can be used to modify surface properties of materials. For example, its derivative (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane has been used to create hydrophobic coatings, which can be applied to various substrates to impart water-repellent properties .

Catalysis

The compound’s structure allows it to act as a ligand in transition metal catalysis. It can facilitate the dimerization of alkenes, a process important for the production of industrial polymers .

Medicinal Chemistry

In medicinal chemistry, the aminolysis products of this compound have been studied for their potential as intermediates in the synthesis of bioactive molecules. These molecules could serve as lead compounds in drug discovery .

Analytical Chemistry

The compound’s derivatives can be used as standards or reagents in analytical chemistry. Their unique spectral properties allow for their use in various spectroscopic methods, including IR and NMR, to analyze or identify other substances .

Chemical Education

Due to its interesting reactivity and transformations, such as epoxidation and aminolysis, this compound can be used as a teaching tool in chemical education to demonstrate various organic reactions and mechanisms .

properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-8(2)12-7-11-6-9-3-4-10(11)5-9/h3-4,8-12H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTJHTQVQAKARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine

CAS RN

22441-56-1
Record name {bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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